REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].Cl.[CH3:5][NH:6][CH3:7].[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.O.C1(C)C=CC=CC=1>[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]([N:6]([CH3:7])[CH3:5])[C:1]#[N:2])=[CH:11][CH:10]=1 |f:0.1,2.3,5.6|
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Name
|
|
Quantity
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30.9 g
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Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
85.7 g
|
Type
|
reactant
|
Smiles
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Cl.CNC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
62.1 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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were charged
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Type
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CUSTOM
|
Details
|
reacted at from 45 to 50° C. for 4 hours
|
Duration
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4 h
|
Type
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ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
|
the mixture was subjected to liquid separation
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with a 5% sodium hydrogen carbonate aqueous solution and water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
Toluene was distilled off
|
Type
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DISTILLATION
|
Details
|
the obtained oily substance was distilled under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C#N)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.3 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |